molecular formula C12H17N3O5 B7579706 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid

Cat. No. B7579706
M. Wt: 283.28 g/mol
InChI Key: MKWMTVLKTQTCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid, also known as MDOA, is a compound that has attracted attention in the scientific community due to its potential applications in research. This compound is a derivative of pyridazine, which is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and four carbon atoms. MDOA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cardiovascular research, this compound has been shown to activate the PI3K/Akt signaling pathway and to increase the expression of anti-apoptotic proteins. In cancer research, this compound has been shown to induce cell cycle arrest and to downregulate the expression of cyclin-dependent kinases (CDKs). In inflammation research, this compound has been shown to inhibit the activation of NF-κB and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-proliferative effects. In cardiovascular research, this compound has been shown to reduce myocardial infarct size and to improve cardiac function. In cancer research, this compound has been shown to inhibit tumor growth and to induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid in lab experiments is its specificity for certain signaling pathways, which allows for targeted research. Another advantage is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its high cost, which can limit its availability for some research projects.

Future Directions

There are several future directions for 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid research, including further studies on its mechanism of action and its potential applications in other areas of research. In cardiovascular research, future studies could focus on the use of this compound in the treatment of heart failure and other cardiovascular diseases. In cancer research, future studies could focus on the use of this compound in combination with other compounds to enhance its anti-proliferative effects. In inflammation research, future studies could focus on the use of this compound in the treatment of autoimmune diseases and other inflammatory conditions. Additionally, future studies could explore the potential of this compound as a therapeutic agent in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, this compound is a compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of research and to explore its potential as a therapeutic agent.

Synthesis Methods

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid can be synthesized using various methods, including the reaction of 3-morpholin-4-yl-1,2,5,6-tetrahydropyridazine-1,6-dione with methyl chloroacetate, followed by hydrolysis with sodium hydroxide. Another method involves the reaction of 3-morpholin-4-yl-1,2,5,6-tetrahydropyridazine-1,6-dione with chloroacetic acid in the presence of sodium hydride. The resulting product is then hydrolyzed with sodium hydroxide to obtain this compound.

Scientific Research Applications

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been used in various scientific research applications, including studies on the cardiovascular system, cancer, and inflammation. In cardiovascular research, this compound has been shown to have a protective effect on cardiomyocytes and to reduce the damage caused by ischemia-reperfusion injury. In cancer research, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor kappa B (NF-κB).

properties

IUPAC Name

2-[4-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-14-10(16)3-2-9(13-14)12(19)15-4-5-20-8(7-15)6-11(17)18/h8H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWMTVLKTQTCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.